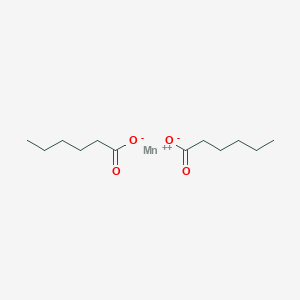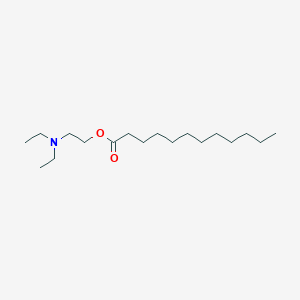
Hexanoic acid, manganese(2+) salt (2:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanoic acid, manganese(2+) salt (2:1) is a chemical compound that is widely used in scientific research. It is a salt of hexanoic acid and manganese, which is commonly used as a catalyst in various chemical reactions. This compound has been extensively studied due to its potential applications in the field of biochemistry and biotechnology.
Wirkmechanismus
The mechanism of action of hexanoic acid, manganese(2+) salt (2:1) is not well understood. However, it is believed to act as a Lewis acid catalyst, which facilitates the transfer of electrons in chemical reactions. It may also act as a redox catalyst, which can transfer electrons between different molecules.
Biochemische Und Physiologische Effekte
Hexanoic acid, manganese(2+) salt (2:1) has been shown to have a number of biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. It may also have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, it may have neuroprotective effects, which can protect neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using hexanoic acid, manganese(2+) salt (2:1) in lab experiments is that it is a relatively inexpensive and readily available catalyst. It is also relatively stable and easy to handle. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to predict its behavior in certain chemical reactions.
Zukünftige Richtungen
There are a number of future directions for research on hexanoic acid, manganese(2+) salt (2:1). One area of interest is the development of new synthetic methods for preparing this compound. Another area of interest is the study of its potential applications in the field of nanotechnology. Additionally, further research is needed to fully understand its mechanism of action and its potential biochemical and physiological effects.
Synthesemethoden
The synthesis of hexanoic acid, manganese(2+) salt (2:1) can be achieved through the reaction of hexanoic acid with manganese carbonate or manganese oxide. The reaction is typically carried out in the presence of a solvent such as water or ethanol. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.
Wissenschaftliche Forschungsanwendungen
Hexanoic acid, manganese(2+) salt (2:1) has a wide range of scientific research applications. It is commonly used as a catalyst in various chemical reactions, including the synthesis of organic compounds and the oxidation of alcohols. It is also used as a reagent in the preparation of manganese oxide nanoparticles, which have potential applications in the field of nanotechnology.
Eigenschaften
CAS-Nummer |
16571-42-9 |
|---|---|
Produktname |
Hexanoic acid, manganese(2+) salt (2:1) |
Molekularformel |
C12H22MnO4 |
Molekulargewicht |
285.24 g/mol |
IUPAC-Name |
hexanoate;manganese(2+) |
InChI |
InChI=1S/2C6H12O2.Mn/c2*1-2-3-4-5-6(7)8;/h2*2-5H2,1H3,(H,7,8);/q;;+2/p-2 |
InChI-Schlüssel |
NZZPUPSUYCFNAG-UHFFFAOYSA-L |
SMILES |
CCCCCC(=O)[O-].CCCCCC(=O)[O-].[Mn+2] |
Kanonische SMILES |
CCCCCC(=O)[O-].CCCCCC(=O)[O-].[Mn+2] |
Andere CAS-Nummern |
16571-42-9 |
Verwandte CAS-Nummern |
142-62-1 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[Ethyl[3-methyl-4-[[6-(methylsulphonyl)benzothiazol-2-yl]azo]phenyl]amino]propiononitrile](/img/structure/B90685.png)




![[(2S,4S,5R)-2,5-Dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B90694.png)







